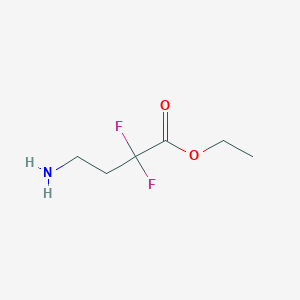

Ethyl 4-amino-2,2-difluorobutanoate

Description

Overview of Fluorine in Organic Chemistry and Its Stereoelectronic Effects

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can dramatically alter a compound's physical, chemical, and biological characteristics. numberanalytics.com The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, enhances thermal and metabolic stability. nih.gov

Stereoelectronic effects, which involve the influence of orbital interactions on molecular conformation and reactivity, are particularly pronounced with fluorine. The high electronegativity of fluorine leads to significant inductive effects, withdrawing electron density from neighboring atoms. This can influence the acidity and basicity of functional groups within a molecule. numberanalytics.comnumberanalytics.com Furthermore, the "gauche effect," where a gauche conformation is preferred over an anti conformation in certain fluorinated systems, is a key stereoelectronic phenomenon that can be harnessed to control molecular shape and reactivity. acs.org These effects are crucial in designing molecules with specific three-dimensional structures and desired properties. numberanalytics.com

Importance of Fluorinated Amino Acids as Unique Chemical Entities

Fluorinated amino acids are a special class of amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution can lead to profound changes in their properties, including increased lipophilicity, metabolic stability, and altered acidity/basicity of the amino and carboxyl groups. numberanalytics.com These unique characteristics make them valuable tools in various scientific fields. nih.gov

In medicinal chemistry, incorporating fluorinated amino acids into peptides and other bioactive molecules can enhance their therapeutic potential by improving stability against enzymatic degradation and modifying their binding affinities to biological targets. nih.gov They are also used as probes for studying protein structure and function, and the isotope fluorine-18 (B77423) is a key component in positron emission tomography (PET) imaging. numberanalytics.com

Historical Context of Difluorinated Butanoate Derivatives Research

Research into fluorinated organic compounds has a rich history, with the development of fluorinated drugs dating back to the mid-20th century. The synthesis and study of difluorinated butanoate derivatives are part of the broader and ongoing exploration of organofluorine chemistry. Advances in synthetic methodologies have made a wider range of these compounds accessible for research. numberanalytics.com Specific research on difluoromethylated compounds has led to the development of methods for creating various heterocyclic structures, demonstrating the versatility of these building blocks in organic synthesis. researchgate.net

Rationale for Focusing on Ethyl 4-amino-2,2-difluorobutanoate in Advanced Organic Synthesis

This compound stands out as a valuable building block in advanced organic synthesis due to the combined presence of a primary amine, an ethyl ester, and a difluorinated carbon center. This unique combination of functional groups allows for a wide range of chemical transformations. The amine group serves as a handle for peptide coupling or the introduction of other functionalities, while the ester can be hydrolyzed or otherwise modified. The gem-difluoro group at the α-position to the ester significantly influences the molecule's reactivity and conformational preferences, making it an attractive starting material for the synthesis of complex and novel fluorinated molecules with potential applications in medicinal chemistry and materials science. enamine.netenamine.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2,2-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2/c1-2-11-5(10)6(7,8)3-4-9/h2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAVRXFMOXWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing Processes

The synthesis of ethyl 4-amino-2,2-difluorobutanoate and related fluorinated amino acid derivatives often involves multi-step processes. A common strategy for creating similar compounds, such as ethyl 4-((tert-butoxycarbonyl)amino)-2,2-difluorobutanoate, utilizes protective group chemistry to manage the reactivity of the amine functionality during the synthetic sequence. bldpharm.com The synthesis of related compounds like ethyl p-aminobenzoate can be achieved through the reduction of the corresponding nitro compound, for instance, using catalytic hydrogenation. orgsyn.org The creation of complex molecules from simpler starting materials is a cornerstone of organic synthesis, and the production of these fluorinated building blocks often relies on established, yet sophisticated, chemical reactions. arkat-usa.org

Physical and Chemical Properties

The physical and chemical properties of ethyl 4-amino-2,2-difluorobutanoate are influenced by its constituent functional groups. The presence of the polar amine and ester groups suggests it would have a degree of solubility in polar organic solvents. The difluoromethylene group increases the compound's lipophilicity compared to its non-fluorinated analog. numberanalytics.com

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C6H11F2NO2 |

| Molecular Weight | 167.16 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Note: These properties are computationally predicted and may vary from experimental values.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound containing fluorine, ¹⁹F NMR provides additional, highly specific information.

A detailed analysis of one-dimensional NMR spectra allows for the assignment of each unique proton, carbon, and fluorine environment within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group and the butanoate backbone. The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The protons on the butanoate chain at the C3 and C4 positions would show more complex splitting patterns due to coupling with each other and, for the C3 protons, with the fluorine atoms at the C2 position.

¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon atoms. The presence of the difluoro group at the C2 position will cause the C2 signal to appear as a triplet due to one-bond carbon-fluorine coupling. The other carbons will appear at chemical shifts influenced by their proximity to the electronegative oxygen, nitrogen, and fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal, as the two fluorine atoms at the C2 position are chemically equivalent. This signal would be split into a triplet by the two adjacent protons on C3. rsc.orgscholaris.ca

The following table outlines the predicted NMR data for Ethyl 4-amino-2,2-difluorobutanoate.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.3 (triplet) | ~14 | - |

| Ethyl-CH₂ | ~4.2 (quartet) | ~62 | - |

| C=O | - | ~168 | - |

| C2-F₂ | - | ~120 (triplet) | ~ -115 (triplet) |

| C3-H₂ | ~2.4 (triplet of triplets) | ~35 | - |

| C4-H₂ | ~3.1 (triplet) | ~40 | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the atoms. spectrabase.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show a correlation between the ethyl CH₂ and CH₃ protons. It would also show a key correlation between the protons on C3 and C4, confirming the butanoate backbone sequence.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would confirm the assignments made in the 1D spectra, for instance, by correlating the proton signal at ~1.3 ppm to the carbon signal at ~14 ppm (the ethyl CH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular fragments. Key HMBC correlations would include:

The ethyl CH₂ protons to the carbonyl carbon (C1).

The C3 protons to the C2 and C4 carbons.

The C4 protons to the C3 carbon.

The expected correlations from these 2D NMR experiments are summarized in the table below.

| 2D NMR Experiment | Key Expected Correlations |

| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃C3-H₂ ↔ C4-H₂ |

| HMQC/HSQC | Ethyl-CH₃ (¹H) ↔ Ethyl-CH₃ (¹³C)Ethyl-CH₂ (¹H) ↔ Ethyl-CH₂ (¹³C)C3-H₂ (¹H) ↔ C3 (¹³C)C4-H₂ (¹H) ↔ C4 (¹³C) |

| HMBC | Ethyl-CH₂ (¹H) → C=O (¹³C)Ethyl-CH₃ (¹H) → Ethyl-CH₂ (¹³C)C3-H₂ (¹H) → C2 (¹³C), C4 (¹³C), C=O (¹³C)C4-H₂ (¹H) → C3 (¹³C) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is capable of measuring the mass of a molecule with very high accuracy. rsc.org This allows for the determination of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₆H₁₁F₂NO₂.

| Property | Value |

| Molecular Formula | C₆H₁₁F₂NO₂ |

| Monoisotopic Mass | 167.07578 g/mol |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amino acid esters. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.0836 |

| [M+Na]⁺ | 190.0655 |

| [M+K]⁺ | 206.0395 |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of small neutral molecules such as ethanol, ethene, and carbon monoxide, as well as cleavage along the butanoate backbone. Analyzing these fragments helps to confirm the connectivity of the ethyl ester and the positions of the amino and difluoro groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. thermofisher.com By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, corresponding to the vibrational frequencies of its chemical bonds. youtube.com For this compound, the FTIR spectrum provides clear evidence for its key structural components.

The presence of fluorine atoms significantly influences the vibrational spectra. The C-F bonds give rise to strong absorption bands, which are characteristic of fluorinated organic compounds. youtube.com The primary amine (-NH2), the ester group (C=O, C-O), and the alkyl chain (C-H) each exhibit distinct absorption frequencies. Analysis of these bands allows for the confirmation of the compound's synthesis and the identification of its constituent functional groups. While the exact spectrum can vary slightly based on the sample preparation and physical state, the characteristic absorption regions for the functional groups in this compound are well-established. thermofisher.comscielo.brresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Ester Carbonyl (C=O) | Stretching | 1735-1750 |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. nih.gov For derivatives of amino acids, where biological activity is often stereospecific, this information is critical.

In the case of fluorinated amino acid derivatives, X-ray analysis reveals how the presence of electronegative fluorine atoms influences molecular conformation and intermolecular interactions, such as hydrogen bonding and crystal packing. nih.govnih.gov Stereoelectronic effects associated with fluorine atoms located near amine and ester groups can lead to preferred conformations in the solid state. nih.gov

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of analogous fluorinated amino esters demonstrates the power of this technique. nih.govrsc.orgresearchgate.net Such studies would be essential to confirm the spatial arrangement of the difluoro groups relative to the amino and ethyl ester moieties and to understand the packing forces within the crystal lattice.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.com It is particularly well-suited for analyzing non-volatile compounds like amino acid esters and is routinely used to determine the purity of final products. vwr.com

For fluorinated compounds, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govspeciation.net The separation is typically achieved on a stationary phase, such as C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The use of specialized fluorinated stationary phases can also offer alternative selectivity for separating fluorinated analytes. chromatographyonline.com Detection is commonly performed using a UV detector, or more advanced detectors like mass spectrometers (LC-MS) for enhanced sensitivity and structural confirmation. chromatographyonline.comelsevierpure.com

Table 2: Typical HPLC Conditions for Analysis of Fluorinated Amino Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile nih.gov |

| Elution | Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210-280 nm) or Mass Spectrometry (MS) |

This interactive table outlines a general set of conditions for the HPLC analysis of compounds similar to this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and check the purity of a sample. thieme.demdpi.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. acs.org

A TLC analysis involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). For amino esters, a common mobile phase system is a mixture of butanol, acetic acid, and water. chromforum.orgresearchgate.net After development, the separated spots are visualized. Since amino acids and their simple esters may not be visible under UV light, a staining agent such as ninhydrin (B49086) is often used, which reacts with the primary amine to produce a colored spot. researchgate.net A potential issue with analyzing amino esters on silica gel is the possibility of hydrolysis back to the parent amino acid during migration. chromforum.org

Table 3: General TLC System for Amino Ester Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate (e.g., Silica Gel 60 F254) |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v/v) researchgate.net |

| Visualization | Ninhydrin spray followed by gentle heating researchgate.net |

This interactive table describes a typical TLC system for the analysis of amino esters.

Computational and Theoretical Investigations of Ethyl 4 Amino 2,2 Difluorobutanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of Ethyl 4-amino-2,2-difluorobutanoate. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies of the molecule.

A typical approach involves geometry optimization of the molecule using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or a larger one like 6-311+G(2d,p) for higher accuracy. acs.orgnsf.gov These calculations would yield the most stable three-dimensional structure of the molecule.

From the optimized geometry, a wealth of electronic properties can be derived. The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the polarity of different parts of the molecule. For this compound, the highly electronegative fluorine and oxygen atoms are expected to bear significant negative partial charges, while the adjacent carbon atoms and the hydrogen atoms of the amino group would be positively charged. This charge distribution is crucial for understanding intermolecular interactions.

Furthermore, the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the amino group, a common feature for primary amines, making it the primary site for electrophilic attack. The LUMO is expected to be distributed around the carbonyl group of the ester and the C-F bonds.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| Partial Atomic Charges | F: negative; O: negative; N: negative; C (C=O): positive; H (NH2): positive | Governs electrostatic interactions and solvation. |

| HOMO Energy | Relatively high, localized on the N atom of the amino group. | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively low, localized on the C=O and C-F bonds. | Indicates susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Dipole Moment | Significant | Indicates a polar molecule with strong dipole-dipole interactions. |

This table presents hypothetical data based on typical results from DFT calculations on similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl ester and the aminoalkyl chain in this compound gives rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is essential as they can influence the molecule's biological activity and physical properties.

Conformational analysis can be systematically performed by rotating the single bonds in the molecule and calculating the energy at each step, resulting in a potential energy surface. This allows for the identification of local and global energy minima, which correspond to stable conformers. The introduction of two fluorine atoms at the α-position to the ester significantly influences the conformational preferences due to steric and stereoelectronic effects, such as the gauche effect between the fluorine atoms and other substituents. Studies on similar α,β-difluoro-γ-amino acid derivatives have shown that different stereoisomers can exhibit vastly different conformational behaviors. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's movements and conformational changes in a simulated environment, such as in a solvent. This approach allows for the exploration of the conformational landscape and the calculation of thermodynamic properties. For this compound, an MD simulation would reveal the flexibility of the butanoate chain and the ethyl group, as well as the hydrogen bonding capabilities of the amino and ester groups with solvent molecules.

Table 2: Key Torsion Angles and Expected Stable Conformers of this compound

| Torsion Angle | Description | Expected Stable Conformations |

| C1-C2-C3-C4 | Defines the backbone conformation | Gauche and anti conformations are likely to be populated. |

| O-C(O)-C2-C3 | Orientation of the ester group | Planar (syn-periplanar) and non-planar conformations. |

| C2-C3-C4-N | Orientation of the amino group | Gauche and anti conformations relative to the carbon chain. |

Transition State Calculations for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

For this compound, transition state calculations could be employed to study various reactions, such as its synthesis, hydrolysis, or enzymatic transformations. For instance, the mechanism of the hydrolysis of the ethyl ester can be investigated. This reaction would likely proceed through a tetrahedral intermediate, and DFT calculations could model the structures of the reactants, the transition state for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, the tetrahedral intermediate, and the products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide an estimate of the reaction rate. Mechanistic insights into the enzymatic hydrolysis of similar ethyl esters have been gained through molecular dynamics simulations, which can be complemented by quantum mechanical calculations of the reaction steps. mdpi.com

Table 3: Hypothetical Reaction Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + H2O) | 0 | Starting materials in their ground state. |

| Transition State 1 | +20-25 | Structure corresponding to the nucleophilic attack on the carbonyl carbon. |

| Tetrahedral Intermediate | +5-10 | A short-lived intermediate with a tetrahedral carbon. |

| Transition State 2 | +15-20 | Structure corresponding to the departure of the ethoxy group. |

| Products (Carboxylic Acid + Ethanol) | -5 | Final products of the hydrolysis reaction. |

This table presents a hypothetical energy profile for a reaction, illustrating how computational chemistry can map out the energetic landscape of a chemical transformation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant.

The prediction of ¹H, ¹³C, and especially ¹⁹F NMR spectra can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

For ¹⁹F NMR, computational studies have established robust protocols for predicting chemical shifts in fluorinated organic compounds. nsf.govnih.govrsc.org These methods can help in assigning the signals in the experimental spectrum and can be sensitive to the conformational state of the molecule. The chemical shift of the two fluorine atoms in this compound would be a key spectroscopic feature. Similarly, the prediction of ¹H and ¹³C chemical shifts can aid in the complete assignment of the NMR spectra, confirming the connectivity and the chemical environment of each atom in the molecule. acs.org

Table 4: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F (CF₂) | -90 to -120 | (To be determined) |

| ¹³C (C=O) | 165-175 | (To be determined) |

| ¹³C (CF₂) | 115-125 (triplet due to C-F coupling) | (To be determined) |

| ¹H (CH₂-O) | 4.0-4.4 (quartet) | (To be determined) |

| ¹H (CH₂-N) | 2.8-3.2 (triplet) | (To be determined) |

This table illustrates the expected ranges for NMR chemical shifts for key atoms in this compound, highlighting the utility of computational prediction in spectroscopic analysis. The experimental values are yet to be reported in public literature.

Ethyl 4 Amino 2,2 Difluorobutanoate As a Key Synthetic Building Block

Incorporation into Complex Molecular Architectures (beyond direct therapeutic targets)

The strategic placement of fluorine atoms within a molecule can dramatically alter its properties. Ethyl 4-amino-2,2-difluorobutanoate provides a direct route to achieving this, enabling its use in the construction of intricate molecular designs that are not necessarily aimed at therapeutic applications but are crucial for fundamental chemical research.

Precursor for γ-Amino Acid Derivatives

γ-Amino acids are important structural motifs found in a variety of natural products and pharmacologically active compounds. This compound can be readily converted into various γ-amino acid derivatives. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, and the amino group can be protected and then deprotected as needed, allowing for further chemical modifications. The presence of the difluoro group at the α-position can influence the conformational preferences and biological activity of the resulting γ-amino acid derivatives.

A notable application is in the synthesis of GABA (γ-aminobutyric acid) analogs. researchgate.net GABA is a major inhibitory neurotransmitter in the central nervous system. The synthesis of fluorinated GABA derivatives from precursors like this compound allows for the exploration of structure-activity relationships and the development of new neurological research tools.

Building Block for Fluoroalkylated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The incorporation of fluoroalkyl groups into these ring systems can enhance their metabolic stability and binding affinity to biological targets. This compound serves as a valuable precursor for the synthesis of various fluoroalkylated heterocycles. nih.gov

For example, the amino and ester functionalities can participate in cyclization reactions to form lactams, which are key components of many biologically active molecules. Furthermore, the difluoromethylene group can be incorporated into five- or six-membered rings through various synthetic strategies, leading to the formation of novel fluorinated pyrrolidines, piperidines, and other heterocyclic systems. researchgate.net These structures are of significant interest in the development of new materials and chemical probes.

| Heterocycle Class | Synthetic Strategy | Potential Applications |

| Fluorinated Pyrrolidines | Intramolecular cyclization | Chemical probes, catalysts |

| Fluorinated Piperidines | Ring-closing metathesis | Materials science |

| Fluorinated Lactams | Condensation reactions | Precursors for complex synthesis |

Synthetic Synthon for Unnatural Amino Acid Scaffolds

Unnatural amino acids (UAAs) are powerful tools for protein engineering and drug discovery, offering a way to introduce novel chemical functionalities into peptides and proteins. nih.govbioascent.com this compound is an ideal starting material for the synthesis of a variety of unnatural amino acids. nih.gov

By modifying the terminal amino group and the ester functionality, a wide range of side chains can be introduced, leading to the creation of novel α,α-difluoro-γ-amino acids. These UAAs can then be incorporated into peptide chains, providing a means to probe protein structure and function, enhance proteolytic stability, and develop new biomaterials. cpcscientific.com The unique stereoelectronic properties of the difluoromethylene group can impart specific conformational constraints on the peptide backbone, influencing its biological activity. researchgate.net

Role in Peptide and Peptoid Chemistry (non-clinical applications like probing structure/function)

The application of this compound extends into the realm of peptide and peptoid chemistry, where it is used to create modified biopolymers for studying biological processes. researchgate.net Peptoids, or N-substituted glycines, are a class of peptide mimetics that exhibit enhanced stability and a high degree of side-chain diversity. uark.edu

By using the corresponding amine derived from this compound in the sub-monomer synthesis of peptoids, researchers can introduce a difluoroalkyl side chain. escholarship.org This allows for the investigation of how fluorination affects the structure, dynamics, and function of peptoids. These fluorinated peptoids can serve as valuable tools for probing protein-protein interactions and for the development of new diagnostic agents. The steric and electronic effects of the difluoroalkyl group can influence the conformational preferences of the peptoid backbone, leading to unique secondary structures. uark.edu

Derivatization for Enhanced Analytical Detection and Spectroscopic Probes

The chemical reactivity of the amino and ester groups in this compound allows for its derivatization to create molecules with enhanced properties for analytical detection. For instance, the amino group can be reacted with fluorescent dyes or other reporter molecules to create spectroscopic probes.

These probes can be used in various bioanalytical assays to detect and quantify specific enzymes or other biomolecules. researchgate.net The fluorine atoms can also serve as a unique spectroscopic marker in ¹⁹F NMR studies, providing a sensitive handle for monitoring molecular interactions and conformational changes. Additionally, the compound can be modified to improve its ionization efficiency in mass spectrometry, facilitating its detection and characterization in complex biological matrices. uni.lu

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing Ethyl 4-amino-2,2-difluorobutanoate and its derivatives. Current synthetic strategies for organofluorine compounds often rely on harsh reagents and conditions. mt.com There is a growing demand for "green" synthetic approaches that minimize waste and avoid hazardous materials. nih.gov

Key areas of development include:

Biocatalysis: The use of enzymes, such as those from the fluorinase family or engineered dehydrogenases, could offer highly selective and environmentally friendly routes to chiral fluorinated amino acids and their esters. nih.gov Enzymatic synthesis provides a pathway to specific enantiomers, which is crucial for pharmaceutical applications. nih.gov

Catalyst-Free and Solvent-Free Conditions: Research into reactions that proceed under neat (solvent-free) and catalyst-free conditions is gaining traction. nih.gov These methods can significantly reduce environmental impact and simplify purification processes, making the synthesis more economical and sustainable.

Avoiding PFAS Reagents: Future synthetic routes will aim to avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, which are facing increasing regulatory scrutiny due to environmental concerns. sciencedaily.com Developing PFAS-free fluorination methods is a critical goal for sustainable chemistry.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Engineering enzymes for novel fluorine biocatalysis. nih.gov |

| Catalyst/Solvent-Free | Reduced waste, simplified purification, lower cost, improved reaction rates. | Exploring hydrogen-bond interactions to promote reactions. nih.gov |

| PFAS-Free Reagents | Environmental sustainability, compliance with regulations. | Developing new, safer fluorinating agents. sciencedaily.com |

Exploration of New Reactivity Modes and Selective Transformations

The difluoromethylene group in this compound offers unique reactivity that is yet to be fully explored. Future work will concentrate on harnessing this reactivity for novel molecular construction.

Selective C-F Bond Functionalization: A significant challenge and opportunity in organofluorine chemistry is the selective activation and transformation of a single C-F bond within a CF2 group. rsc.org Developing methods for the selective monodefluorination or functionalization of the gem-difluoro group would open up new synthetic pathways to monofluorinated compounds and other valuable derivatives. researchgate.net

Difluoromethylation Reactions: The development of new reagents and methods for introducing the difluoromethyl group is an active area of research. alfa-chemistry.comcas.cn While this compound is a product of such strategies, its core structure can be modified to act as a synthon for delivering the difluorinated motif in other contexts.

Bioisosteric Replacements: The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, influencing biological activity through hydrogen bonding and electronic effects. alfa-chemistry.com Research will continue to explore the derivatization of the amino and ester groups of the title compound to create novel bioactive molecules where the CF2H group (after potential reduction of the ester) mimics other functionalities.

Application in Advanced Materials Science and Polymer Chemistry

Fluorinated compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. mt.compageplace.deumn.edu this compound, as a bifunctional monomer, holds considerable promise in this area.

Fluoropolymer Synthesis: The presence of both an amino and an ester group allows this compound to be used as a monomer for the synthesis of novel fluorinated polyamides or other copolymers. These polymers are expected to exhibit enhanced properties suitable for high-performance applications in aerospace, electronics, and coatings. man.ac.ukresearchgate.netnih.gov The synthesis of polymers from available fluorinated monomers is a key route to new materials. umn.edu

Surface Modification: Fluorinated materials are known for their water- and oil-repellent properties. rsc.org Polymers derived from this compound could be used to create hydrophobic and oleophobic coatings. Research will focus on creating surfaces with low friction coefficients and anti-biofouling properties. researchgate.net

Advanced Functional Materials: Incorporating this fluorinated building block into more complex architectures could lead to materials with tailored properties, such as advanced electrolytes for batteries, membranes for separations, or low refractive index materials for optical applications. pageplace.deman.ac.uk

| Potential Application Area | Key Properties Conferred by Fluorine | Example Material Type |

| High-Performance Coatings | Chemical inertness, thermal stability, hydrophobicity. | Fluorinated polyamides, perfluoropolyethers. rsc.org |

| Electronics | Electrical insulation, durability. | Dielectric films, cable insulation. pageplace.de |

| Biomaterials | Biocompatibility, anti-biofouling. | Medical device coatings, implants. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organofluorine compounds often involves hazardous reagents and exothermic reactions, making them ideal candidates for flow chemistry platforms. pharmtech.combeilstein-journals.org

Enhanced Safety and Control: Flow reactors allow for the safe handling of toxic and corrosive fluorinating agents by minimizing the reaction volume at any given time. vapourtec.comnih.gov This technology provides precise control over reaction parameters like temperature and residence time, leading to improved yields and selectivity. beilstein-journals.org

Multi-step Automated Synthesis: Integrating flow reactors with automated synthesis platforms can streamline the production of this compound and its derivatives. researchgate.netsigmaaldrich.com Automated systems enable rapid reaction optimization and the construction of molecular libraries for drug discovery and materials science research. bris.ac.uk The combination of flow chemistry with newer difluoromethylation techniques has the potential to provide low-cost, highly effective routes to complex fluorinated molecules. pharmtech.com

Advanced Characterization Techniques for Real-time Reaction Monitoring

To optimize and control the synthesis of fluorinated compounds, advanced analytical techniques for real-time monitoring are essential.

In-line NMR Spectroscopy: The use of benchtop NMR spectrometers directly in the reaction line allows for real-time monitoring of reaction kinetics and the detection of transient intermediates. rsc.org Given the unique spectral signature of the fluorine nucleus, ¹⁹F NMR is a particularly powerful tool for tracking the progress of fluorination reactions and assessing product purity without the need for sample extraction. nih.govnih.gov

Spectroscopic Probes: Fluorinated amino acids are valuable as spectroscopic probes in biological systems. nih.gov Derivatives of this compound could be incorporated into peptides and proteins to study their structure and function using ¹⁹F NMR. This technique is highly sensitive to the local chemical environment, providing detailed information on protein folding and interactions.

Quantum Cascade Laser (QCL) Spectroscopy: For manufacturing and process control, QCL-based molecular spectrometers offer the potential for real-time monitoring of fluorine-containing molecules in process streams, ensuring quality and detecting potential leaks of fluorinated compounds. itri.org.tw

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 4-amino-2,2-difluorobutanoate, and how can reaction yields be improved?

The synthesis of this compound typically involves fluorination and esterification steps. A common precursor, ethyl 4,4-difluoro-3-oxobutanoate, can be synthesized via condensation of ethyl difluoroacetate with ethyl acetate under basic conditions . To introduce the amino group, reductive amination using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol or ethanol is recommended. Yield optimization requires precise control of reaction stoichiometry, temperature (e.g., maintaining 0–5°C during fluorination), and purification via column chromatography (e.g., 5–40% ethyl acetate/hexanes gradient) to remove difluorinated byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., δ -120 to -125 ppm for CF), while NMR confirms amino proton signals (δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated m/z 193.08 for CHFNO) .

- IR Spectroscopy : Stretching frequencies for NH (~3350 cm) and ester C=O (~1740 cm^{-1) .

Purity should be validated via HPLC with UV detection (λ = 210 nm) and >95% area threshold.

Q. What are the recommended storage conditions and stability considerations for this compound?

Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the ester group or amine oxidation. The compound is moisture-sensitive; use anhydrous solvents during handling. Stability tests indicate decomposition <5% over 6 months when stored in amber glass vials with PTFE-lined caps .

Q. How should researchers mitigate hazards during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Waste Disposal : Classify as "special waste" and use authorized disposal services to prevent environmental release .

Advanced Research Questions

Q. How do the electronic effects of the difluoro and amino groups influence the compound’s reactivity in nucleophilic substitution reactions?

The CF group exerts a strong electron-withdrawing effect, activating adjacent carbonyl groups for nucleophilic attack (e.g., by amines or alcohols). The amino group, however, can participate in intramolecular hydrogen bonding, stabilizing transition states and directing regioselectivity. Computational studies (DFT) suggest that fluorination lowers the LUMO energy of the carbonyl by ~1.5 eV, enhancing electrophilicity. Contrast this with non-fluorinated analogs, where reaction rates are 3–5× slower .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Reported solubility discrepancies arise from protonation states of the amino group. In acidic conditions (pH <4), the amine is protonated, increasing solubility in polar solvents (e.g., water: 25 mg/mL at pH 2). Under neutral/basic conditions, the uncharged amine reduces polarity, favoring organic solvents (e.g., ethyl acetate: 50 mg/mL). Solubility should be measured using UV-Vis calibration curves at controlled pH .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

- Byproduct Analysis : Identify difluorinated impurities (e.g., ethyl 2,2-difluoroacetoacetate) via GC-MS and optimize stoichiometry to minimize side reactions .

- Catalyst Screening : Replace NaBHCN with polymer-supported reagents to simplify purification .

- Process Automation : Use flow chemistry to maintain precise temperature control during exothermic steps .

Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N, 2H^{2}\text{H}2H) be applied to study metabolic pathways of this compound?

Incorporate -labeled ammonium chloride during reductive amination to track metabolic incorporation into biomolecules. For labeling, use deuterated ethanol in esterification. LC-MS/MS can then trace labeled metabolites in in vitro assays (e.g., liver microsomes) .

Q. What role does this compound play in medicinal chemistry as a fluorinated building block?

The difluoro group enhances metabolic stability and membrane permeability, making it valuable for prodrug design. For example, it serves as a precursor for protease inhibitors where the CF group mimics transition-state geometries. Recent studies highlight its use in modifying pharmacokinetic profiles of antiviral agents .

Q. How can reaction mechanisms involving this compound be validated using kinetic isotope effects (KIE)?

Compare rate constants (/) for deuterated vs. non-deuterated amine groups. A primary KIE (>2) suggests rate-limiting proton transfer (e.g., in amide bond formation), while secondary KIE (~1) indicates non-bonding transitions. Use stopped-flow NMR to capture intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.